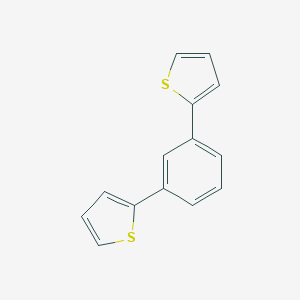

2-(3-Thiophen-2-ylphenyl)thiophene

Descripción general

Descripción

2-(3-Thiophen-2-ylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thiophen-2-ylphenyl)thiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives . These reactions typically involve the condensation of sulfur with carbonyl compounds or dicarbonyl compounds in the presence of catalysts or under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as nickel and palladium are frequently used in these processes to facilitate the formation of the thiophene ring .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Thiophene derivatives, including 2-(3-Thiophen-2-ylphenyl)thiophene, have been extensively studied for their biological activities . The compound's potential as an anti-inflammatory and antimicrobial agent has been highlighted in several studies.

Anti-inflammatory Properties

Research indicates that thiophene derivatives exhibit significant anti-inflammatory effects. For instance, compounds with thiophene structures have shown efficacy in classic models of inflammation, such as carrageenan-induced paw edema. In these studies, certain thiophene derivatives demonstrated superior anti-inflammatory activity compared to established drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound A | 50 | 58.46 |

| Indomethacin | 50 | 47.73 |

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives is another area of significant interest. Various studies have screened these compounds against bacterial strains such as E. coli and S. aureus, demonstrating promising results in inhibiting microbial growth .

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

| Compound | E. coli (µg/ml) | S. aureus (µg/ml) |

|---|---|---|

| Compound B | 0.625 | 0.313 |

| Ampicillin | 0.625 | 0.625 |

Material Science Applications

Beyond medicinal uses, this compound is also explored in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Organic Photovoltaics

Thiophene-based compounds are integral to the design of organic photovoltaic materials due to their ability to facilitate charge transport and enhance light absorption . The unique electronic properties of thiophenes allow for the fine-tuning of energy levels, making them suitable for use in solar cells.

Table 3: Properties of Thiophene-Based Organic Photovoltaic Materials

| Property | Value |

|---|---|

| Band Gap | ~1.5 eV |

| Charge Mobility | High |

| Absorption Spectrum | Broad |

Case Studies

Several case studies illustrate the applications of thiophene derivatives in real-world scenarios:

- Case Study on Anti-inflammatory Drugs : A study involving a series of thiophene derivatives demonstrated their effectiveness as anti-inflammatory agents in animal models, highlighting their potential for developing new therapeutic options for inflammatory diseases .

- Antimicrobial Efficacy : Research conducted on a new class of thiophene derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting their potential role in tackling antibiotic resistance .

- Organic Solar Cells : Investigations into the use of thiophene derivatives in organic solar cells revealed improvements in efficiency and stability compared to traditional materials, indicating their promise for renewable energy applications .

Mecanismo De Acción

The mechanism of action of 2-(3-Thiophen-2-ylphenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: The parent compound with a simple five-membered ring containing sulfur.

Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.

Uniqueness

2-(3-Thiophen-2-ylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .

Propiedades

IUPAC Name |

2-(3-thiophen-2-ylphenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c1-4-11(13-6-2-8-15-13)10-12(5-1)14-7-3-9-16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAVULCSJXKELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146512 | |

| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104500-00-7 | |

| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,2'-(1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.